molecular formula C22H26FN3O4S B2443833 N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 877817-17-9

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2443833
CAS No.: 877817-17-9
M. Wt: 447.53
InChI Key: MEBYOGOWHVOUOE-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Preparation of 4-fluorophenethylamine: This can be synthesized through the reduction of 4-fluoronitrobenzene using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of N-(4-fluorophenethyl)-2-bromoacetamide: This intermediate is prepared by reacting 4-fluorophenethylamine with bromoacetyl bromide in the presence of a base such as triethylamine.

    Formation of the tosylpyrrolidine intermediate: Tosylpyrrolidine is synthesized by reacting pyrrolidine with tosyl chloride in the presence of a base like sodium hydroxide.

    Coupling reaction: The final step involves coupling N-(4-fluorophenethyl)-2-bromoacetamide with the tosylpyrrolidine intermediate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the fluorophenethyl group.

    Reduction: Reduced forms of the oxalamide linkage.

    Substitution: Substituted derivatives at the fluorophenethyl group.

Scientific Research Applications

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenethyl group may interact with receptor sites, while the tosylpyrrolidinyl moiety could influence the compound’s binding affinity and specificity. The oxalamide linkage plays a crucial role in stabilizing the overall structure and facilitating interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1-(4-bromophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1-(4-methylphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the phenethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-4-10-20(11-5-16)31(29,30)26-14-2-3-19(26)15-25-22(28)21(27)24-13-12-17-6-8-18(23)9-7-17/h4-11,19H,2-3,12-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBYOGOWHVOUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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